(5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid (5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18817997
InChI: InChI=1S/C15H10F4O4/c16-11-6-9(5-10(7-11)13(20)14(21)22)8-1-3-12(4-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)
SMILES:
Molecular Formula: C15H10F4O4
Molecular Weight: 330.23 g/mol

(5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

CAS No.:

Cat. No.: VC18817997

Molecular Formula: C15H10F4O4

Molecular Weight: 330.23 g/mol

* For research use only. Not for human or veterinary use.

(5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid -

Specification

Molecular Formula C15H10F4O4
Molecular Weight 330.23 g/mol
IUPAC Name 2-[3-fluoro-5-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid
Standard InChI InChI=1S/C15H10F4O4/c16-11-6-9(5-10(7-11)13(20)14(21)22)8-1-3-12(4-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)
Standard InChI Key DPBRFOXYPAPXIG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(C(=O)O)O)OC(F)(F)F

Introduction

(5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound belonging to the class of fluorinated aromatic compounds. Its molecular formula is C15H10F4O4, and it has a molecular weight of approximately 330.23 g/mol . This compound is characterized by a biphenyl core with a fluorine atom and a trifluoromethoxy group attached to one phenyl ring, while a hydroxyacetic acid group is attached to the other phenyl ring. The presence of fluorine and trifluoromethoxy groups enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical and chemical research.

Comparison with Similar Compounds

(5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can be compared with other fluorinated aromatic compounds to understand its unique properties.

CompoundMolecular FormulaKey Features
4-Fluoro-3-hydroxybiphenylLacks trifluoromethoxy group; simpler structure
TrifluoromethylphenolContains trifluoromethyl but no biphenyl structure
4-Trifluoromethylbenzoic acidSimilar trifluoromethyl group; different functional group

These comparisons highlight the unique combination of fluorinated groups and biphenyl structure in (5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid, which may confer distinct biological activities not found in simpler analogs.

Future Research Directions

Future research should focus on elucidating the specific interactions and mechanisms of action of (5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid. This includes conducting binding affinity assays and functional studies to understand its potential applications in pharmaceuticals. Additionally, exploring its synthesis pathways to improve efficiency and yield could enhance its availability for further research.

Given the limited availability of specific research findings on (5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid, further studies are necessary to fully explore its potential applications and biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator